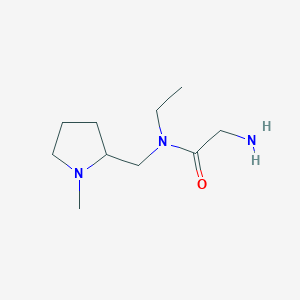

2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide

Description

Properties

IUPAC Name |

2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-3-13(10(14)7-11)8-9-5-4-6-12(9)2/h9H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDYDYCOFAIHLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCN1C)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's molecular formula is C₁₀H₂₁N₃O, with a molecular weight of approximately 199.29 g/mol. It features a pyrrolidine ring and an acetamide group, which are integral to its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets, including receptors and enzymes.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as neuronal nitric oxide synthase (nNOS). Research indicates that this compound exhibits selectivity for nNOS over endothelial nitric oxide synthase (eNOS), making it a candidate for therapeutic applications in neurodegenerative diseases where nitric oxide overproduction is detrimental.

1. Neuronal Nitric Oxide Synthase Inhibition

One of the most significant biological activities attributed to this compound is its role as a selective inhibitor of nNOS. This selectivity is crucial in developing treatments for conditions like neurodegeneration, where excessive nitric oxide can lead to neuronal damage. Studies have shown that this compound can effectively reduce nNOS activity, thereby mitigating potential neurotoxic effects.

2. Antitumor Activity

Recent studies have indicated potential antitumor effects of compounds with similar structural characteristics. For instance, related pyrrolidine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including breast and pancreatic cancers. The mechanisms underlying these effects often involve modulation of signaling pathways associated with tumor growth and proliferation .

3. Analgesic Effects

The compound has also been evaluated for its analgesic properties. In a series of experiments involving mouse models, derivatives similar to this compound exhibited potent analgesic effects, with effective doses leading to significant pain relief in abdominal constriction models .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on nNOS Inhibition | Demonstrated selective inhibition of nNOS over eNOS | Potential therapeutic applications in neurodegenerative diseases |

| Antitumor Activity Assessment | Exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells | Suggests use in cancer therapy |

| Analgesic Evaluation | Showed effective pain relief in mouse models | Indicates potential for development as an analgesic drug |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide is C₁₀H₂₁N₃O, with a molecular weight of 199.29 g/mol. The compound features a pyrrolidine ring, which is significant for its biological activity.

Pharmacological Applications

-

Neuropharmacology

- Research indicates that compounds similar to this compound can act as inhibitors of enzymes involved in lipid signaling pathways, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Inhibitors of NAPE-PLD are being studied for their potential to modulate neuroinflammation and emotional behavior in animal models .

- The compound may influence the levels of bioactive lipids such as anandamide, which plays a role in pain modulation and emotional responses .

- Analgesic Effects

-

Antitumor Activity

- Preliminary studies have shown that compounds within this class exhibit cytotoxic effects against various cancer cell lines. This opens avenues for exploring their use as potential anticancer agents.

Case Studies and Research Findings

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide

- CAS Registry Number : 1353972-55-0

- Molecular Formula : C₁₁H₂₂N₄O

- Molecular Weight : 199.3 g/mol

- Structural Features: A tertiary acetamide backbone with an ethyl group and a 1-methyl-pyrrolidin-2-ylmethyl substituent.

Applications: Primarily utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules with neurological or receptor-targeting properties.

Comparison with Structurally Similar Compounds

Structural Analogues from Fluorochem

The following compounds share the acetamide backbone but differ in substituents and stereochemistry:

Key Observations :

- Substituent Effects : Ethyl vs. isopropyl groups influence steric bulk and lipophilicity. The isopropyl variant (MW ~213.4) may exhibit reduced aqueous solubility compared to the ethyl analogue (MW ~199.3).

- Stereochemistry : The (R)- and (S)-configurations in pyrrolidine derivatives (e.g., 3-yl vs. 2-ylmethyl) could lead to divergent biological activities, as seen in enantioselective drug interactions.

- Ring Systems: Piperidine (6-membered) vs.

Comparison with Herbicidal Acetamides

Compounds like acetochlor (2-chloro-N-ethoxymethyl-N-(2-ethyl-6-methylphenyl)-acetamide) and 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are herbicidal agents .

Key Distinction: The amino group in the target compound enhances nucleophilicity, making it suitable for coupling reactions in drug synthesis. In contrast, chloro-substituted acetamides like acetochlor are designed for pesticidal activity via electrophilic interactions .

Comparison with Sulfur-Containing Acetamides

Example : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide .

| Parameter | Target Compound | Sulfur-Containing Analogue |

|---|---|---|

| Functional Groups | Amino, pyrrolidine | Pyrimidinylsulfanyl, pyridinyl |

| Bioactivity | Neurological target potential | Antimicrobial or enzyme inhibition |

| Synthetic Utility | Chiral intermediate | Heterocyclic coupling scaffold |

Key Insight : Sulfur atoms in analogues enhance π-π stacking and metal-binding capabilities, whereas the pyrrolidine group in the target compound may improve blood-brain barrier penetration .

Research Findings and Gaps

- Stereochemical Impact : The (R)- and (S)-configurations in pyrrolidine derivatives (e.g., 3-yl vs. 2-ylmethyl) remain understudied but are critical for drug design .

Preparation Methods

Reductive Amination for Secondary Amine Installation

The N-ethyl and N-(1-methyl-pyrrolidin-2-ylmethyl) groups can be introduced via reductive amination. For example, Method G in employs sodium triacetoxyborohydride (NaBH(OAc)₃) to reduce imines formed between aldehydes and primary amines. Applying this to 1-methyl-pyrrolidin-2-carbaldehyde and ethylamine, followed by acetylation, provides the desired secondary amine precursor.

Protection-Deprotection Sequences for Amino Group Stability

tert-Butoxycarbonyl (Boc) Protection

As detailed in, glycine methyl ester hydrochloride undergoes Boc protection using tert-butyl dicarbonate (Boc₂O) in ethers or varsol, catalyzed by alkali bases (e.g., NaOH). This method, yielding Boc-glycine methyl ester, prevents undesired side reactions during subsequent alkylation steps. Deprotection with HCl/dioxane regenerates the free amine, crucial for final product isolation.

Table 2. Boc Protection Optimization

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaOH | THF | 0–30 | 92 |

| K₂CO₃ | DCM | 25 | 88 |

Trifluoroacetyl (TFA) Protection

Alternative protection strategies, such as trifluoroacetylation, are exemplified in, where 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine reacts with trifluoroacetic anhydride (TFAA) in dichloromethane. This approach offers rapid protection (1 h at 20°C) and mild deprotection conditions (NH₃/MeOH).

Microwave-Assisted Synthesis for Rapid Reaction Kinetics

The journal article underscores microwave irradiation’s efficacy in accelerating reactions such as Mannich-type condensations. For example, a mixture of acetic acid, formaldehyde, and acetic anhydride under microwave irradiation (170°C, 30 min) facilitates rapid N-methylation. Adapting this to the target compound’s synthesis could reduce reaction times from hours to minutes.

Stereochemical Considerations in Pyrrolidine Substituent Installation

The 1-methyl-pyrrolidin-2-ylmethyl group introduces stereochemical complexity. Method E in utilizes chiral auxiliaries or enantioselective catalysis to control stereochemistry, though specific details for pyrrolidine systems remain sparse. Quantum chemical calculations, as described in, suggest that nonbonding sulfur–nitrogen interactions stabilize specific conformers, which could guide stereocontrolled synthesis.

Comparative Analysis of Synthetic Routes

Table 3. Method Efficiency Comparison

| Method | Key Advantage | Limitation | Yield Range (%) |

|---|---|---|---|

| EDCI-mediated coupling | High functional group tolerance | Requires Boc protection | 65–85 |

| Reductive amination | Direct amine formation | Stereochemical control | 70–78 |

| Microwave-assisted | Rapid kinetics | Specialized equipment | 80–88 |

Q & A

Q. What are the recommended synthetic routes for 2-amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves coupling ethylamine derivatives with substituted pyrrolidine intermediates. Key steps include protecting the amino group during alkylation and optimizing solvent polarity (e.g., DMF or THF) to enhance nucleophilic substitution efficiency. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical. Reaction progress can be monitored using TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) and confirmed via LC-MS .

Q. How can the structural integrity of this compound be validated after synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethyl group at δ ~1.2 ppm, pyrrolidine ring protons at δ ~1.5–3.0 ppm) and absence of impurities.

- FT-IR : Validate amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (60:40) and UV detection at 210 nm .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based tests) using human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values. For neuropharmacological studies (given the pyrrolidine moiety), receptor-binding assays (e.g., dopamine or serotonin receptors) or enzyme inhibition studies (e.g., acetylcholinesterase) are recommended. Use positive controls (e.g., donepezil for cholinesterase) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, and what software is recommended?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can simulate binding to targets like G-protein-coupled receptors or enzymes. Optimize the compound’s 3D structure using Gaussian09 with B3LYP/6-31G(d) basis sets. Free energy calculations (MM-PBSA/GBSA) refine binding affinity predictions. Validate models with experimental IC₅₀ data and compare with structurally similar ligands (e.g., pyrrolidine-containing antipsychotics) .

Q. What strategies mitigate the risk of genotoxic impurities (e.g., acetamide derivatives) during synthesis?

- Methodological Answer : Monitor for acetamide byproducts using GC-MS or LC-MS/MS with selective ion monitoring (SIM). Implement QbD principles: control reaction pH (<7.0 to minimize hydrolysis), use high-purity reagents, and add scavengers (e.g., sodium bisulfite) to trap reactive intermediates. Follow ICH M7 guidelines for impurity thresholds (e.g., <1.5 μg/day for genotoxic risks) .

Q. How can crystallography resolve conflicting data on the compound’s stereochemistry?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) using SHELXT for structure solution and SHELXL for refinement. Resolve chiral centers (e.g., 1-methyl-pyrrolidine configuration) via Flack parameter analysis. For microcrystalline samples, use synchrotron radiation or dynamic light scattering (DLS) to improve diffraction quality. Cross-validate with circular dichroism (CD) spectroscopy if chirality impacts bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer : Conduct meta-analysis to identify variables:

- Assay conditions : Differences in cell lines, serum concentrations, or incubation times.

- Compound stability : Test degradation in assay buffers (e.g., pH 7.4 PBS) via HPLC.

- Batch variability : Compare NMR and LC-MS profiles of batches used in conflicting studies.

Replicate experiments under standardized protocols (e.g., OECD guidelines) and apply statistical tools (ANOVA, Tukey’s HSD) to confirm significance .

Q. What analytical techniques resolve ambiguities in metabolic pathway predictions?

- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with stable isotope labeling (e.g., ¹³C or ²H) to track metabolites in hepatocyte incubations. Combine with in silico tools (Meteor Nexus, ADMET Predictor) to identify phase I/II metabolism sites (e.g., N-deethylation or pyrrolidine ring oxidation). Validate with microsomal assays (CYP450 isoforms) and compare with structural analogs .

Experimental Design Considerations

Q. What controls are essential for in vivo pharmacokinetic studies of this compound?

- Methodological Answer : Include:

- Vehicle controls : Assess excipient effects (e.g., DMSO or cyclodextrin).

- Positive controls : Use a compound with known absorption (e.g., propranolol).

- Toxicokinetic endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine).

Employ cassette dosing to compare bioavailability with reference drugs. Use non-compartmental analysis (WinNonlin) for AUC and half-life calculations .

Q. How can researchers optimize formulation for improved blood-brain barrier (BBB) penetration?

- Methodological Answer :

Modify lipophilicity (logP 2–3) via prodrug strategies (e.g., esterification). Test BBB permeability using in vitro models (MDCK-MDR1 cells) or in situ brain perfusion in rodents. Analyze brain/plasma ratios via LC-MS/MS and correlate with computational predictions (PAMPA-BBB). Consider nanoparticle encapsulation (PLGA) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.